molecular formula C7H6BrFO B1333232 3-Bromo-4-fluorobenzyl alcohol CAS No. 77771-03-0

3-Bromo-4-fluorobenzyl alcohol

Cat. No. B1333232
Key on ui cas rn: 77771-03-0
M. Wt: 205.02 g/mol
InChI Key: HNVVROFWONXXGO-UHFFFAOYSA-N
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Patent
US04386035

Procedure details

6.7 g of aluminum chloride were added to a solution of 10.9 g of 95% pure 3-bromo-4-fluorobenzoic acid in 150 ml of diglyme at 20° C. The reaction mixture was subsequently stirred at 20° C. for 10 minutes and 5.7 g of sodium borohydride were then added in portions at 20° to 25° C. After 12 hours, about 100 ml of water (vigorous foaming) and then about 1 ml of 10% strength hydrochloric acid were added dropwise. About 100 ml of tert.-butyl methyl ether were added and the organic phase was separated off. It was washed once with about 30 ml of saturated sodium bicarbonate solution. The ether phase was then concentrated. 6.7 g (76% of theory) of 4-fluoro-3-bromo-benzyl alcohol were obtained.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[F:15])[C:9](O)=[O:10].[BH4-].[Na+].Cl>COCCOCCOC.COC(C)(C)C.O>[F:15][C:14]1[CH:13]=[CH:12][C:8]([CH2:9][OH:10])=[CH:7][C:6]=1[Br:5] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
10.9 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1F
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
COC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred at 20° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
WASH
Type
WASH
Details
It was washed once with about 30 ml of saturated sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
The ether phase was then concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=C(CO)C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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